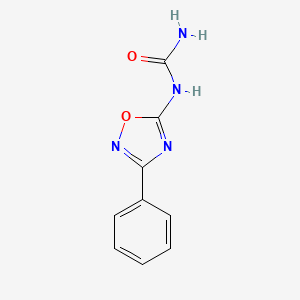

1,2,4-Oxadiazole, 3-phenyl-5-ureido-

Description

Historical Context of 1,2,4-Oxadiazole (B8745197) Synthesis and Discovery

The journey of the 1,2,4-oxadiazole ring began in 1884 when it was first synthesized by Tiemann and Krüger. nih.govpsu.eduencyclopedia.pub Initially, this heterocyclic system was referred to as "azoxime" or "furo[ab1]diazole". nih.govpsu.edu For nearly eight decades after its discovery, the 1,2,4-oxadiazole ring remained a subject of occasional academic interest. psu.edu It was not until the 1960s that it captured the significant attention of the chemical community, primarily due to the discovery of its interesting photochemical rearrangements into other heterocyclic systems. nih.govpsu.edu

The first wave of interest in the biological activity of 1,2,4-oxadiazole derivatives emerged in the early 1940s. nih.govencyclopedia.pub This early research paved the way for the eventual introduction of the first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, which was marketed as a cough suppressant two decades later. nih.govencyclopedia.pub The most common and classical method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with an acyl chloride. researchgate.net Another significant synthetic route is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. researchgate.net

Structural Features and Unique Heterocyclic Characteristics of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is a penta-atomic heterocycle with a low level of aromaticity. chim.it This five-membered ring consists of one oxygen atom, two nitrogen atoms, and two carbon atoms. mdpi.com The arrangement of these heteroatoms imparts distinct physicochemical properties to the ring.

Key structural and electronic features include:

Hydrogen Bonding Capability : The nitrogen and oxygen atoms in the ring are electronegative, allowing the 1,2,4-oxadiazole scaffold to act as a hydrogen bond acceptor. nih.gov The nitrogen atoms are generally stronger hydrogen bond acceptors than the oxygen atom. nih.gov

Electronic Character : The N(3) atom of the ring exhibits nucleophilic character, while the carbon atoms are electrophilic. chim.it The O-N bond is susceptible to reduction, which can lead to ring-opening reactions. chim.it

Metabolic Stability : The 1,2,4-oxadiazole ring is known for its thermal and chemical resistance, which contributes to its metabolic stability in biological systems. mdpi.com

Physicochemical Properties : The presence of the oxadiazole ring influences properties such as polarity and molecular volume. nih.gov The hydrophilic and electron-donating characteristics of the ring facilitate non-covalent interactions with other molecules. mdpi.com

These structural attributes make the 1,2,4-oxadiazole ring a versatile scaffold in chemical design.

Overview of the Role of 1,2,4-Oxadiazole Scaffolds in Chemical Research Beyond Biological Contexts

While the biological applications of 1,2,4-oxadiazoles are extensive, their utility in chemical research extends into various non-biological domains, particularly in materials science and agrochemistry.

Materials Science:

Liquid Crystals : 3,5-disubstituted 1,2,4-oxadiazoles have been shown to exhibit liquid crystal properties. rjptonline.orglifechemicals.com Certain derivatives, including bent-core liquid crystals incorporating this heterocycle, display nematic phases. rjptonline.org

Luminescent Materials and Ionic Liquids : The 1,2,4-oxadiazole scaffold has been employed as a building block in the creation of luminescent materials and ionic liquids. lifechemicals.com

High-Energy Density Materials (HEDMs) : The combination of 1,2,4-oxadiazole and 1,2,5-oxadiazole moieties has been explored for generating high-performance energetic materials. bit.edu.cn Some of the resulting salts exhibit high density, good thermal stability, and superior detonation properties. bit.edu.cn

Agrochemicals: The 1,2,4-oxadiazole ring is a core structure in several modern agrochemicals, demonstrating a broad spectrum of activity.

Nematicides : Tioxazafen (B1208442), a notable nematicide, features a 1,2,4-oxadiazole core and is used to control nematodes in crops like soybean and corn. rsc.orgmdpi.com

Fungicides and Insecticides : Derivatives of 1,2,4-oxadiazole have been developed with potent fungicidal and insecticidal activities. nih.govgoogle.comresearchgate.net

Herbicides : The herbicidal potential of 1,2,4-oxadiazole derivatives has also been investigated. mdpi.comresearchgate.net

The following table provides examples of non-biological applications of the 1,2,4-oxadiazole scaffold.

| Application Area | Specific Use | Example/Key Finding |

|---|---|---|

| Materials Science | Liquid Crystals | 3,5-disubstituted 1,2,4-oxadiazoles can exhibit liquid crystal properties. rjptonline.orglifechemicals.com |

| Luminescent Materials | Used as a structural subunit in the design of luminescent compounds. lifechemicals.com | |

| High-Energy Density Materials | Combined with 1,2,5-oxadiazole to create energetic salts with high detonation performance. bit.edu.cn | |

| Agrochemistry | Nematicides | The commercial nematicide Tioxazafen contains a 1,2,4-oxadiazole ring. rsc.orgmdpi.com |

| Fungicides | Certain derivatives show significant activity against plant pathogenic fungi. nih.govgoogle.com | |

| Insecticides | The 1,2,4-oxadiazole scaffold is present in some insecticidal compounds. mdpi.comresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5421-95-4 |

|---|---|

Molecular Formula |

C9H8N4O2 |

Molecular Weight |

204.19 g/mol |

IUPAC Name |

(3-phenyl-1,2,4-oxadiazol-5-yl)urea |

InChI |

InChI=1S/C9H8N4O2/c10-8(14)12-9-11-7(13-15-9)6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14) |

InChI Key |

LMIXYJYVSQYMNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4 Oxadiazole, 3 Phenyl 5 Ureido and Analogues

Classical Approaches to the 1,2,4-Oxadiazole (B8745197) Core

Traditional methods for synthesizing the 1,2,4-oxadiazole nucleus have been well-established and are broadly categorized into two main strategies: 1,3-dipolar cycloaddition reactions and cyclization of amidoxime (B1450833) derivatives. researchgate.netnih.govresearchgate.net

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxide to Nitrile)

The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile is a fundamental approach to constructing the 1,2,4-oxadiazole ring. rjptonline.orgnih.govchim.it This [3+2] cycloaddition reaction involves the reaction of a nitrile oxide, typically generated in situ from an oxime precursor, with a nitrile. chim.itresearchgate.net

For the synthesis of a 3-phenyl-5-ureido-1,2,4-oxadiazole analogue, this would involve the reaction of benzonitrile (B105546) oxide (to form the 3-phenyl portion) with a ureido-substituted nitrile. However, this method can be limited by the reactivity of the nitrile's triple bond and the potential for the nitrile oxide to dimerize, leading to the formation of undesired byproducts like 1,2,5-oxadiazole-2-oxides. nih.gov To overcome these limitations, catalysts, such as platinum(IV) complexes, have been employed to facilitate the cycloaddition under milder conditions. nih.gov

A general representation of this approach is depicted below:

Scheme 1: 1,3-Dipolar Cycloaddition for 1,2,4-Oxadiazole Synthesis

| Reactant A | Reactant B | Product |

| Nitrile Oxide | Nitrile | 1,2,4-Oxadiazole |

This table illustrates the general reactants for the 1,3-dipolar cycloaddition reaction to form a 1,2,4-oxadiazole ring.

Iron(III) nitrate (B79036) has also been shown to mediate a synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, proceeding through the in-situ formation of a nitrile oxide intermediate. organic-chemistry.org

Amidoxime-Based Cyclization Strategies

The most prevalent and versatile methods for the synthesis of 1,2,4-oxadiazoles involve the use of amidoximes as key intermediates. rjptonline.orgnih.govnih.gov These strategies generally involve the reaction of an amidoxime with a carboxylic acid derivative, followed by cyclization. nih.gov

A widely employed two-step procedure involves the O-acylation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, to form an O-acylamidoxime intermediate. mdpi.comchim.itresearchgate.net This intermediate is then subjected to cyclodehydration, often under thermal conditions or in the presence of a base, to yield the 1,2,4-oxadiazole. mdpi.comchim.itnih.gov

For the synthesis of 3-phenyl-5-ureido-1,2,4-oxadiazole, benzamidoxime (B57231) would be acylated with a ureido-containing acylating agent. The subsequent cyclization of the resulting O-acylbenzamidoxime would furnish the desired product. Various reagents and conditions can be employed for the cyclization step, including heating in solvents like toluene (B28343) or pyridine. rjptonline.org The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) has been shown to promote the cyclization at room temperature, reducing the need for harsh heating. mdpi.comrjptonline.org

Table 1: Examples of Reagents for O-Acylation of Amidoximes

| Acylating Agent | Catalyst/Solvent | Reference |

| Acyl Chloride | Pyridine | springernature.com |

| Anhydride | Dioxane | researchgate.net |

| Carboxylic Acid | EDC, DCC, CDI | nih.gov |

| Acyl Chloride | NaOH/DMSO | mdpi.comnih.gov |

This interactive table provides examples of common acylating agents and conditions used for the O-acylation of amidoximes in the synthesis of 1,2,4-oxadiazoles.

To improve efficiency and simplify the synthetic procedure, one-pot methods have been developed that combine the acylation and cyclization steps without the isolation of the O-acylamidoxime intermediate. nih.govnih.govnih.gov These approaches often involve the reaction of an amidoxime with a carboxylic acid or its ester in the presence of a coupling agent and a base, or under specific reaction conditions that promote both steps in a single pot. researchgate.netnih.govnih.gov

A notable one-pot procedure involves the condensation of amidoximes with carboxylic acid esters in a superbasic medium of MOH/DMSO (where M = Li, Na, K) at room temperature. mdpi.comresearchgate.net This method has demonstrated broad applicability for a range of amidoximes and esters. researchgate.net Another one-pot approach utilizes the Vilsmeier reagent to activate the carboxylic acid, facilitating its reaction with the amidoxime and subsequent cyclization to the 1,2,4-oxadiazole. nih.govmdpi.com

Modern and Green Synthetic Innovations for 1,2,4-Oxadiazoles

Recent advancements in synthetic methodology have focused on developing more efficient, environmentally friendly, and catalyst-mediated approaches to the 1,2,4-oxadiazole core. nih.govresearchgate.netnih.gov

Catalyst-Mediated Cyclization Reactions

The use of catalysts has been instrumental in developing milder and more efficient syntheses of 1,2,4-oxadiazoles. For instance, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been reported as an effective catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Copper-catalyzed cascade reactions have also been employed for the one-step synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. nih.gov Furthermore, hypervalent iodine reagents have been used to catalyze the synthesis of 1,2,4-oxadiazoles from aldoximes and nitriles. rjptonline.org

Microwave irradiation has emerged as a valuable tool in green chemistry, often accelerating reaction times and improving yields in the synthesis of 1,2,4-oxadiazoles. nih.govnih.gov For example, the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters can be efficiently carried out under microwave irradiation in the presence of catalysts like NH₄F/Al₂O₃ or K₂CO₃. nih.govnih.gov Graphene oxide has also been reported as a metal-free, dual-role catalyst, acting as both an acid and an oxidizing agent in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

Table 2: Modern Catalytic Approaches to 1,2,4-Oxadiazole Synthesis

| Catalytic System | Reactants | Key Features | Reference |

| PTSA-ZnCl₂ | Amidoximes and Nitriles | Mild and efficient | organic-chemistry.org |

| Copper Catalyst | Amidines and Methylarenes | One-step cascade reaction | nih.gov |

| TBAF | O-acylamidoximes | Room temperature cyclization | mdpi.comrjptonline.org |

| Graphene Oxide | Benzonitrile, Hydroxylamine, Aldehyde | Metal-free, dual catalyst | nih.gov |

This interactive table summarizes some modern catalyst-mediated methods for the synthesis of the 1,2,4-oxadiazole ring.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. In the context of 1,2,4-oxadiazole synthesis, microwave irradiation has been effectively employed to drive the cyclization of precursor molecules. A common strategy involves the reaction of amidoximes with acylating agents. For the synthesis of 3-phenyl-1,2,4-oxadiazole (B2793662) precursors, benzamidoxime is a key starting material.

One notable microwave-assisted approach involves the one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under solvent-free conditions, which yields 3,5-disubstituted 1,2,4-oxadiazoles with good to excellent yields. While this method is typically used for symmetrically substituted oxadiazoles, it highlights the utility of microwave energy in promoting the necessary transformations.

Another relevant microwave-assisted synthesis involves the cyclodehydration of N,N'-diacylhydrazines. This method has been successfully applied to the preparation of unsymmetrical 5-phenyl-1,3,4-oxadiazoles, and the principles can be extrapolated to the synthesis of 1,2,4-oxadiazole isomers. The reaction of a suitable N-acylbenzamidoxime precursor under microwave irradiation could provide a rapid and efficient route to the 3-phenyl-1,2,4-oxadiazole core.

A specific protocol for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which can be conceptually adapted, involves the microwave irradiation of a mixture of isoniazid (B1672263) and an aromatic aldehyde in the presence of a few drops of DMF. The reaction proceeds rapidly, often within minutes, demonstrating the efficiency of this heating method.

| Reactants | Conditions | Product | Yield | Reference |

| Nitriles, Hydroxylamine, Meldrum's acid | Microwave, Solvent-free | 3,5-disubstituted 1,2,4-oxadiazoles | Good to excellent | organic-chemistry.org |

| N,N'-diacylhydrazines | Microwave, POCl3 or P2O5 | Unsymmetrical 5-phenyl-1,3,4-oxadiazoles | Not specified | mdpi.com |

| Isoniazid, Aromatic aldehyde | Microwave, DMF | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Not specified | nih.gov |

Oxidative Cyclization Routes

Oxidative cyclization offers an alternative pathway to the 1,2,4-oxadiazole ring system, often proceeding under mild conditions. These methods typically involve the formation of an N-O bond through an oxidative process.

One such strategy is the iodobenzene (B50100) diacetate (IBD)-mediated oxidative cyclization of N-acylguanidines to afford 3-amino-1,2,4-oxadiazoles. nih.gov This approach is particularly relevant as the resulting 3-amino-1,2,4-oxadiazole can be a precursor to the target ureido-substituted compound. The reaction proceeds at ambient temperature and generally provides high yields.

Another prominent oxidative cyclization method involves the use of PhI(OAc)2 (PIDA) as an oxidant for the intramolecular cyclization of N-acylguanidines. This protocol furnishes 3-amino-5-aryl-1,2,4-oxadiazoles in moderate to good yields and is valued for its operational simplicity and tolerance of various functional groups. rsc.org

Furthermore, the oxidative cyclization of N-acyl amidines promoted by N-bromosuccinimide (NBS) has been reported to produce substituted 1,2,4-oxadiazoles in nearly quantitative yields. The reaction is thought to proceed through the formation of an N-bromo intermediate followed by dehydrobromination and N-O bond formation. mdpi.com

| Starting Material | Oxidant | Product | Yield | Reference |

| N-acylguanidines | Iodobenzene diacetate (IBD) | 3-amino-1,2,4-oxadiazoles | High | nih.gov |

| N-acylguanidines | PhI(OAc)2 (PIDA) | 3-amino-5-aryl-1,2,4-oxadiazoles | Moderate to good | rsc.org |

| N-acyl amidines | N-bromosuccinimide (NBS) | Substituted 1,2,4-oxadiazoles | 91-99% | mdpi.com |

Solvent-Free and Compartmentalized Reaction Environments

Solvent-free reaction conditions are a cornerstone of green chemistry, minimizing waste and often simplifying product isolation. The synthesis of 1,2,4-oxadiazoles has been successfully adapted to such environmentally benign protocols.

A convenient solvent-free synthesis of 3-aryl-[1,2,4-oxadiazol-5-yl]propan-2-ones involves heating a β-keto ester with an arylamidoxime in the absence of any solvent or base. This method provides moderate to good yields of the desired products. researchgate.net

Furthermore, a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed using a simple grinding method followed by heating, completely avoiding the use of solvents. This approach offers unsurpassed atom economy and is considered a green synthetic route.

| Reactants | Conditions | Product | Yield | Reference |

| β-keto ester, Arylamidoxime | Heating, Solvent-free, Base-free | 3-aryl-[1,2,4-oxadiazol-5-yl]propan-2-one | 60-88% | researchgate.net |

| o-phenylenediamine, Organic acid/aldehyde | Grinding, Heating, Solvent-free | Benzimidazole derivatives (analogous principle) | Moderate to high | umich.edu |

Specific Synthetic Pathways for the Ureido Moiety Introduction at C-5 of 1,2,4-Oxadiazoles

The introduction of the ureido (-NH-CO-NH2) group at the C-5 position of the 1,2,4-oxadiazole ring is a critical step in the synthesis of the target compound. This can be achieved through various synthetic transformations, typically starting from a precursor with a suitable functional group at the C-5 position.

Hydrolysis of Precursors to Yield the 5-Ureido Substituent

While less commonly reported, the hydrolysis of a suitable precursor represents a potential route to the 5-ureido moiety. A plausible precursor for this transformation is a 5-cyanamido-3-phenyl-1,2,4-oxadiazole. The cyanamide (B42294) group (-NHCN) could, under controlled acidic or basic hydrolysis, be converted to the corresponding urea (B33335). This approach is analogous to the well-established hydrolysis of nitriles to amides. However, specific examples of this transformation on a 1,2,4-oxadiazole scaffold are not prevalent in the literature, suggesting that other methods may be more synthetically viable.

Another theoretical precursor could be a 5-isocyanato-3-phenyl-1,2,4-oxadiazole. The reaction of this isocyanate with ammonia (B1221849) would directly yield the 5-ureido compound. The isocyanate itself could potentially be generated from a 5-carboxylic acid derivative via a Curtius rearrangement of the corresponding acyl azide.

Reactions Involving Urea or Isocyanate Derivatives

A more direct and widely applicable method for introducing the ureido group involves the reaction of a 5-amino-3-phenyl-1,2,4-oxadiazole with an isocyanate or a related reagent. The synthesis of the 5-amino precursor is a key initial step. This can be achieved through several routes, including the reaction of an amidoxime with a carbodiimide.

Once the 5-amino-3-phenyl-1,2,4-oxadiazole is obtained, it can be treated with an isocyanate to form a substituted urea. For the synthesis of the parent ureido compound, reaction with a protected isocyanate followed by deprotection, or more directly, with a reagent like potassium cyanate (B1221674) under acidic conditions, can be employed. This latter reaction proceeds via the in situ formation of isocyanic acid, which then reacts with the amine.

A multi-step synthesis of 3-phenyl-1,2,4-oxadiazole analogues bearing a ureido moiety has been reported, which involves the coupling of a 3-aryl-1,2,4-oxadiazole-5-carboxylate with an amino acid ester, followed by reduction of a nitro group to an amine, and subsequent reaction with a substituted phenyl isocyanate to form the urea. rjptonline.org This demonstrates the feasibility of forming the ureido linkage on a pre-formed 1,2,4-oxadiazole ring.

| Precursor | Reagent(s) | Product | Reference |

| 5-amino-3-phenyl-1,2,4-oxadiazole | Isocyanate (R-NCO) | 5-(N'-substituted ureido)-3-phenyl-1,2,4-oxadiazole | rjptonline.org |

| 5-amino-3-phenyl-1,2,4-oxadiazole | Potassium cyanate (KOCN), Acid | 3-phenyl-5-ureido-1,2,4-oxadiazole | General Method |

Synthesis of the 3-phenyl Moiety and its Integration

The 3-phenyl substituent of the target compound is typically introduced at the beginning of the synthetic sequence through the use of benzamidoxime as a starting material. Benzamidoxime, or N'-hydroxybenzamidine, is readily prepared from the reaction of benzonitrile with hydroxylamine.

This key intermediate then undergoes cyclization with a suitable reagent to form the 3-phenyl-1,2,4-oxadiazole ring. For instance, reaction of benzamidoxime with an acylating agent, such as an acid chloride or anhydride, followed by cyclodehydration, is a classical and effective method. researchgate.net As mentioned in the previous sections, this cyclization can be promoted by conventional heating, microwave irradiation, or through oxidative methods. The choice of the C-5 building block in this cyclization step is crucial for the subsequent introduction of the ureido group. For example, using a reagent that installs a group that can be converted to an amino group, such as a nitro group or a protected amino group, would be a strategic choice.

Reactivity and Mechanistic Transformations of 1,2,4 Oxadiazoles

Thermal Rearrangement Phenomena

There is currently no available scientific literature describing the thermal rearrangement phenomena of 1,2,4-Oxadiazole (B8745197), 3-phenyl-5-ureido-.

Boulton-Katritzky Rearrangement (BKR)

No studies have been found that specifically investigate the Boulton-Katritzky Rearrangement for 1,2,4-Oxadiazole, 3-phenyl-5-ureido-. This thermal rearrangement typically involves a nucleophilic atom in a side chain at the C3 or C5 position of the oxadiazole ring. While the ureido group at the C5 position contains nucleophilic nitrogen atoms, its participation in a BKR has not been reported for this specific compound.

Migration-Nucleophilic Attack-Cyclization (MNAC) Pathways

There is no information available in the scientific literature regarding Migration-Nucleophilic Attack-Cyclization pathways for 1,2,4-Oxadiazole, 3-phenyl-5-ureido-.

Photochemical Rearrangements and Photoisomerization

The photochemical behavior of 1,2,4-Oxadiazole, 3-phenyl-5-ureido- has not been documented in the available chemical literature.

Ring Contraction-Ring Expansion (RCRE) Mechanisms

There are no published studies on the Ring Contraction-Ring Expansion mechanisms for 1,2,4-Oxadiazole, 3-phenyl-5-ureido- upon irradiation.

Internal-Cyclization Isomerization (ICI)

No research has been found detailing Internal-Cyclization Isomerization pathways for 1,2,4-Oxadiazole, 3-phenyl-5-ureido-.

Nucleophilic Reactivity and Ring-Opening Reactions

Specific studies on the nucleophilic reactivity and ring-opening reactions of 1,2,4-Oxadiazole, 3-phenyl-5-ureido- are not present in the current body of scientific literature. While the 1,2,4-oxadiazole ring is known to be susceptible to nucleophilic attack, the influence of the 3-phenyl and 5-ureido substituents on the regioselectivity and reaction outcomes for this particular compound has not been experimentally determined.

Nucleophilic Aromatic Substitution (SNA r) on 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is an electron-deficient system, rendering its carbon atoms (C3 and C5) electrophilic and thus susceptible to nucleophilic attack. chim.it Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway, provided a suitable leaving group is present on the ring. This mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

For an SNAr reaction to proceed on the 1,2,4-oxadiazole core, a potent leaving group, such as a halogen (e.g., chlorine) or a triflate, must be attached to either the C3 or C5 position. For instance, the displacement of a chlorine atom from 3-chloro-5-aryl-1,2,4-oxadiazoles by nucleophiles like allylamine (B125299) has been reported. chim.it Similarly, a trichloromethyl group at the C5 position can be substituted by various nucleophiles, providing a synthetic route to 5-amino-1,2,4-oxadiazoles through reaction with ammonia (B1221849). chim.itnih.gov

In the case of 1,2,4-Oxadiazole, 3-phenyl-5-ureido- , a direct SNAr reaction involving the displacement of the ureido group at the C5 position is not considered a conventional transformation. The ureido group (-NHCONH₂) is not a typical leaving group under standard SNAr conditions. Therefore, this specific compound is more likely to be the product of a synthetic sequence rather than a substrate for direct nucleophilic substitution at the C5 position.

Table 1: Examples of SNAr Reactions on the 1,2,4-Oxadiazole Ring

| Substrate | Nucleophile | Product | Reference |

| 3-Chloro-5-phenyl-1,2,4-oxadiazole | Methylhydrazine | 3-(Methylhydrazinyl)-5-phenyl-1,2,4-oxadiazole | chim.it |

| 5-Aryl-3-chloro-1,2,4-oxadiazoles | Allylamine | 3-N-Allylamino-5-aryl-1,2,4-oxadiazoles | chim.it |

| 3-Substituted-5-trichloromethyl-1,2,4-oxadiazole | Ammonia (NH₃) | 3-Substituted-5-amino-1,2,4-oxadiazole | nih.gov |

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) Transformations

A more complex and significant reaction pathway for 1,2,4-oxadiazoles is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. psu.edu This transformation is particularly characteristic of electron-deficient heterocyclic systems and provides a route to novel ring systems. The reaction is typically initiated by the nucleophilic attack at an electrophilic carbon atom of the ring.

The ANRORC mechanism in 1,2,4-oxadiazoles generally proceeds as follows:

Addition: A nucleophile, often a bidentate one such as hydrazine (B178648) or hydroxylamine, attacks the electrophilic C5 position of the 1,2,4-oxadiazole ring. chim.it

Ring Opening: This addition leads to the cleavage of the weak N2-C3 or O1-C5 bond, resulting in a linear intermediate.

Ring Closure: The intermediate, possessing a second nucleophilic site, undergoes an intramolecular cyclization by attacking another electrophilic center, leading to the formation of a new, often more stable, heterocyclic ring.

The presence of electron-withdrawing groups at the C5 position, such as perfluoroalkyl chains, can activate the ring, facilitating the initial nucleophilic attack. nih.govresearchgate.net However, the ANRORC pathway has also been demonstrated for 1,2,4-oxadiazoles lacking strong electron-withdrawing groups at C5. lookchem.com

For 1,2,4-Oxadiazole, 3-phenyl-5-ureido- , an ANRORC transformation is mechanistically plausible. A nucleophile like hydrazine could attack the C5 carbon. Following the ring opening, the newly formed intermediate could cyclize to generate a different heterocyclic system, such as a 1,2,4-triazole (B32235) derivative. The specific outcome would depend on the reaction conditions and the exact pathway of ring opening and closure.

Table 2: General ANRORC Transformation of a 1,2,4-Oxadiazole with Hydrazine

| Reactant | Reagent | Key Intermediate | Product |

| 3-R¹-5-R²-1,2,4-Oxadiazole | Hydrazine (H₂NNH₂) | Open-chain acylamidine | 3-R¹-5-R²-1,2,4-Triazole (or isomer) |

Electrophilic Reactivity of 1,2,4-Oxadiazoles

Due to the presence of two pyridine-like nitrogen atoms and an oxygen atom, the 1,2,4-oxadiazole ring is electron-poor and generally resistant to electrophilic aromatic substitution at its carbon atoms. psu.edu The high electronegativity of the heteroatoms deactivates the ring towards attack by electrophiles.

Electrophilic attack on the 1,2,4-oxadiazole system, when it occurs, does not typically happen on the ring carbons. Instead, the basic nitrogen atoms are the most likely sites for electrophilic interaction. Studies involving superacids like triflic acid (TfOH) have shown that protonation occurs at the N4 position. nih.govd-nb.info

In the context of 1,2,4-Oxadiazole, 3-phenyl-5-ureido- , any electrophilic substitution reactions are expected to occur on the peripheral substituents rather than the heterocyclic core.

Phenyl Ring: The 3-phenyl group can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The 1,2,4-oxadiazol-3-yl moiety will act as a deactivating, meta-directing group.

Ureido Group: The nitrogen and oxygen atoms of the 5-ureido group possess lone pairs and could be subject to attack by electrophiles, such as protonation or alkylation, depending on the reaction conditions.

Therefore, the electrophilic reactivity of the molecule as a whole is governed by its substituents, with the oxadiazole ring itself remaining largely inert to electrophilic attack on its carbon framework.

Table 3: Predicted Sites of Electrophilic Attack on 1,2,4-Oxadiazole, 3-phenyl-5-ureido-

| Reagent Type | Predicted Site of Attack | Rationale |

| Strong Acid (H⁺) | N4 of the oxadiazole ring | Protonation of the most basic nitrogen atom. nih.gov |

| Electrophile (e.g., NO₂⁺) | meta-position of the C3-phenyl ring | Standard electrophilic aromatic substitution on the activated substituent ring. |

| Electrophile (e.g., R⁺) | Nitrogen or oxygen of the C5-ureido group | Attack on the nucleophilic heteroatoms of the substituent. |

Reductive Transformations of the 1,2,4-Oxadiazole Ring

A characteristic reaction of the 1,2,4-oxadiazole ring is its susceptibility to reductive cleavage. This reactivity is primarily attributed to the labile O1-N2 bond. chim.itpsu.edu Various reducing agents can effect this transformation, leading to the opening of the heterocyclic ring and the formation of amidine derivatives.

Commonly employed methods for the reduction of the 1,2,4-oxadiazole ring include catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) or transfer hydrogenation. The general outcome of this reduction is the scission of the O-N bond, followed by the formation of an N-acylamidine intermediate, which may be stable or undergo further reaction depending on the molecular structure and conditions.

Applying this to 1,2,4-Oxadiazole, 3-phenyl-5-ureido- , reductive cleavage is expected to break the O1-N2 bond. This would result in an open-chain intermediate that would subsequently rearrange to form N-carbamoylbenzamidine. This transformation effectively converts the heterocyclic system into a functionalized amidine.

Table 4: Predicted Reductive Cleavage of 1,2,4-Oxadiazole, 3-phenyl-5-ureido-

| Substrate | Reducing Agent (Example) | Predicted Product |

| 1,2,4-Oxadiazole, 3-phenyl-5-ureido- | H₂ / Pd/C | N-Carbamoylbenzamidine |

Derivatization Strategies and Analogue Synthesis Based on 1,2,4 Oxadiazole, 3 Phenyl 5 Ureido Scaffold

Functionalization at the 3-Position (e.g., Aromatic Ring Modifications)

Modification of the 3-phenyl group is a key strategy to modulate the physicochemical and pharmacological properties of 3-phenyl-5-ureido-1,2,4-oxadiazole analogues. This is typically achieved by introducing various substituents onto the aromatic ring. The primary synthetic route to achieve this involves the use of appropriately substituted benzonitriles as starting materials, which are then converted to the corresponding benzamidoximes. These substituted benzamidoximes are subsequently cyclized with a suitable reagent to form the 3-aryl-1,2,4-oxadiazole core.

The range of possible substitutions on the phenyl ring is broad, encompassing electron-donating and electron-withdrawing groups, as well as halogen atoms. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can affect its interaction with biological targets. For instance, the introduction of halogen atoms or trifluoromethyl groups can significantly alter the metabolic stability and binding affinity of the compounds.

Table 1: Examples of Substituted 3-Aryl-1,2,4-oxadiazole Analogues and Precursors

| Substituent on Phenyl Ring | Corresponding Substituted Benzonitrile (B105546) | Resulting 3-Aryl-1,2,4-oxadiazole Scaffold |

| 4-Trifluoromethyl | 4-(Trifluoromethyl)benzonitrile | 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole |

| 4-Chloro | 4-Chlorobenzonitrile | 3-(4-Chlorophenyl)-1,2,4-oxadiazole |

| 4-Methoxy | 4-Methoxybenzonitrile | 3-(4-Methoxyphenyl)-1,2,4-oxadiazole |

| 2-Nitro | 2-Nitrobenzonitrile | 3-(2-Nitrophenyl)-1,2,4-oxadiazole |

| 3-Pyridyl | 3-Cyanopyridine | 3-(Pyridin-3-yl)-1,2,4-oxadiazole |

This table is illustrative and based on common synthetic transformations in 1,2,4-oxadiazole (B8745197) chemistry.

Modifications to the 5-Ureido Substituent

The ureido moiety at the 5-position of the 1,2,4-oxadiazole ring offers a prime site for derivatization, allowing for the introduction of a wide array of substituents to probe interactions with biological targets. A common and effective strategy for the synthesis and modification of the 5-ureido group involves a two-step process. The first step is the synthesis of a 5-amino-3-phenyl-1,2,4-oxadiazole intermediate. This can be achieved through the reaction of a benzamidoxime (B57231) with a cyanogen (B1215507) halide or a similar reagent. doi.org

Once the 5-amino-1,2,4-oxadiazole (B13162853) precursor is obtained, the ureido functionality can be introduced through various methods. A widely used approach is the reaction of the amine with an appropriate isocyanate (R-N=C=O). This reaction is typically efficient and allows for the introduction of a diverse range of substituents (R groups) on the terminal nitrogen of the urea (B33335). These R groups can be aliphatic, aromatic, or heterocyclic, enabling a systematic exploration of the chemical space around this position.

An alternative method for forming the urea is the reaction of the 5-amino group with a carbamoyl (B1232498) chloride. This approach also provides access to a variety of N-substituted ureas. The choice of synthetic route often depends on the availability of the starting materials and the desired final compound. organic-chemistry.org

Table 2: Potential N-Substituted Urea Derivatives from 5-Amino-3-phenyl-1,2,4-oxadiazole

| Reagent (Isocyanate) | Resulting N-Substituent on Urea | Potential Compound Name |

| Phenyl isocyanate | Phenyl | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-phenylurea |

| Methyl isocyanate | Methyl | 1-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)urea |

| 4-Chlorophenyl isocyanate | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)urea |

| Cyclohexyl isocyanate | Cyclohexyl | 1-Cyclohexyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)urea |

| Benzyl isocyanate | Benzyl | 1-Benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)urea |

This table illustrates potential derivatizations based on standard urea synthesis methodologies.

Regioselective Synthesis of Novel 1,2,4-Oxadiazole Analogues

The synthesis of 1,2,4-oxadiazoles with specific substitution patterns, such as the 3-phenyl-5-ureido arrangement, requires careful control of regioselectivity. The formation of the 1,2,4-oxadiazole ring can potentially lead to two different regioisomers when using unsymmetrical starting materials. For instance, the reaction of a benzamidoxime with a ureido-carbonyl derivative could theoretically yield either the desired 3-phenyl-5-ureido-1,2,4-oxadiazole or the isomeric 3-ureido-5-phenyl-1,2,4-oxadiazole.

The regiochemical outcome of the cyclization is influenced by several factors, including the nature of the reactants, the reaction conditions (such as pH and temperature), and the choice of catalyst. organic-chemistry.org For example, in the synthesis of amino-substituted oxadiazoles, the reaction conditions can be tuned to favor the formation of one regioisomer over the other. organic-chemistry.orgrsc.org

One common strategy to ensure regioselectivity is the stepwise synthesis where the substituents are introduced in a controlled manner. For the synthesis of 3-phenyl-5-ureido-1,2,4-oxadiazole, a regioselective approach would involve the initial formation of 5-amino-3-phenyl-1,2,4-oxadiazole, as described in the previous section. This ensures that the phenyl group is unequivocally at the 3-position and the amino group (the precursor to the ureido moiety) is at the 5-position. Subsequent reaction with an isocyanate then yields the desired product without the risk of forming the regioisomeric impurity.

Research into the regioselective synthesis of highly substituted 1,2,4-oxadiazoles is ongoing, with new methods being developed to provide better control over the substitution pattern. These methods are crucial for the systematic investigation of the SAR of novel 1,2,4-oxadiazole analogues and for the efficient synthesis of specific target compounds.

Advanced Spectroscopic and Structural Characterization Methodologies in 1,2,4 Oxadiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would provide critical data for confirming the structure of 1,2,4-Oxadiazole (B8745197), 3-phenyl-5-ureido-.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals corresponding to the protons of the phenyl and ureido groups. The aromatic protons on the phenyl ring are expected to appear in the range of δ 7.5-8.2 ppm. Typically, the two protons ortho to the oxadiazole ring would be slightly deshielded and appear further downfield compared to the meta and para protons due to the electron-withdrawing nature of the heterocycle. The ureido group possesses two types of protons (NH and NH₂) which are exchangeable with deuterium oxide (D₂O). These would likely appear as broad singlets, with the NH proton signal further downfield than the NH₂ protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal all nine unique carbon atoms in the molecule. The two carbons of the 1,2,4-oxadiazole ring are highly characteristic, with expected chemical shifts around δ 168 ppm (C3, attached to the phenyl group) and δ 175 ppm (C5, attached to the ureido group). The carbonyl carbon of the ureido group would also show a distinct signal in the downfield region, typically around δ 155-160 ppm. Carbons of the phenyl ring would appear in the aromatic region (δ 125-135 ppm).

Table 1: Predicted NMR Data for 1,2,4-Oxadiazole, 3-phenyl-5-ureido-

| Analysis | Signal | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Aromatic C-H | 7.5 - 8.2 | Multiplets corresponding to ortho, meta, and para protons. |

| Ureido N-H | Variable, broad | Exchangeable with D₂O. | |

| Ureido N-H₂ | Variable, broad | Exchangeable with D₂O. | |

| ¹³C NMR | C=O (Ureido) | ~157 | |

| C3 (Oxadiazole) | ~168 | Attached to the phenyl group. | |

| C5 (Oxadiazole) | ~175 | Attached to the ureido group. | |

| Aromatic C | 127 - 132 | Four distinct signals expected for the phenyl ring. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For 1,2,4-Oxadiazole, 3-phenyl-5-ureido-, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the ureido and phenyl-oxadiazole moieties.

Key expected vibrations include the N-H stretching of the primary amine and secondary amide in the ureido group, which typically appear as medium to strong bands in the 3200-3400 cm⁻¹ region. A strong absorption band corresponding to the C=O (carbonyl) stretch of the ureido group is expected around 1680-1700 cm⁻¹. The spectrum would also feature characteristic absorptions for the 1,2,4-oxadiazole ring, including C=N stretching vibrations around 1615 cm⁻¹ and N-O stretching vibrations. Aromatic C=C stretching bands from the phenyl group would be observed in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching would appear just above 3000 cm⁻¹.

Table 2: Predicted IR Absorption Data for 1,2,4-Oxadiazole, 3-phenyl-5-ureido-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Ureido (-NH, -NH₂) | 3200 - 3400 | Medium-Strong |

| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 | Medium |

| C=O Stretch | Ureido | 1680 - 1700 | Strong |

| C=N Stretch | Oxadiazole Ring | ~1615 | Medium |

| C=C Stretch | Aromatic (Phenyl) | 1450 - 1600 | Medium-Strong |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For 1,2,4-Oxadiazole, 3-phenyl-5-ureido-, the molecular formula is C₉H₈N₄O₂. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺. The calculated monoisotopic mass is approximately 204.06 g/mol .

Under electron impact (EI) or electrospray ionization (ESI), the molecule would fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the ureido side chain, such as the loss of isocyanic acid (HNCO, 43 Da) or the entire ureido group. Fragmentation of the phenyl-oxadiazole core could also occur, leading to characteristic ions such as the benzonitrile (B105546) cation (C₆H₅CN⁺, m/z 103).

Table 3: Predicted Mass Spectrometry Data for 1,2,4-Oxadiazole, 3-phenyl-5-ureido-

| Ion | Formula | Predicted m/z | Notes |

| [M]⁺ | C₉H₈N₄O₂ | 204.06 | Molecular Ion |

| [M-HNCO]⁺ | C₈H₇N₃O | 161.06 | Loss of isocyanic acid from the ureido group. |

| [C₆H₅CN]⁺ | C₇H₅N | 103.04 | Benzonitrile cation from fragmentation. |

| [C₆H₅]⁺ | C₆H₅ | 77.04 | Phenyl cation. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 1,2,4-Oxadiazole, 3-phenyl-5-ureido- could be grown, this technique would provide unambiguous confirmation of its molecular structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the phenyl ring at the C3 position and the ureido group at the C5 position of the 1,2,4-oxadiazole ring. It would also reveal the planarity of the oxadiazole and phenyl rings and the relative orientation between them. Furthermore, this technique is invaluable for mapping intermolecular interactions in the solid state. The ureido group, with its N-H donor and C=O acceptor sites, is expected to form a network of hydrogen bonds, which would be fully characterized by a crystallographic study.

While a specific crystal structure for this compound is not publicly available, data from other 3,5-disubstituted 1,2,4-oxadiazoles confirms the planarity of the heterocyclic ring and provides reference values for expected bond lengths and angles within the core structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula. A close match between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

For 1,2,4-Oxadiazole, 3-phenyl-5-ureido-, with the molecular formula C₉H₈N₄O₂, the theoretical elemental composition can be calculated to verify the identity of a synthesized sample.

Table 4: Calculated Elemental Composition for C₉H₈N₄O₂

| Element | Symbol | Atomic Weight | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 52.94% |

| Hydrogen | H | 1.008 | 3.95% |

| Nitrogen | N | 14.007 | 27.44% |

| Oxygen | O | 15.999 | 15.67% |

Theoretical and Computational Chemistry Studies of 1,2,4 Oxadiazoles

Quantum Mechanical Investigations (e.g., DFT Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of 1,2,4-oxadiazole (B8745197) derivatives. DFT calculations provide a robust framework for analyzing electron distribution, molecular orbitals, and various reactivity parameters, offering a molecular-level understanding of the compound's behavior.

The electronic structure of the 1,2,4-oxadiazole ring is characterized by the presence of two nitrogen atoms and one oxygen atom, which significantly influences its reactivity. The nitrogen at position 3 (N3) is considered to have nucleophilic character, while the carbon atoms at positions 3 (C3) and 5 (C5) exhibit electrophilic properties. chim.it This dual reactivity profile makes the ring susceptible to various chemical transformations. The entire 1,2,4-oxadiazole ring acts as an electron-withdrawing group, which can enhance the reactivity of its substituents.

DFT calculations on related heterocyclic systems have been used to determine global reactivity descriptors. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), help quantify a molecule's stability and reactivity. For instance, a larger HOMO-LUMO energy gap generally implies higher kinetic stability. ajchem-a.com Calculations on various oxadiazole isomers provide comparative insights into their electronic properties.

| Descriptor | Definition | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating a higher tendency to receive electrons. |

| Electrophilicity Index (ω) | χ²/(2η) | Measures the propensity of a species to accept electrons. |

This table provides definitions for common reactivity descriptors calculated via DFT.

The 1,2,4-oxadiazole ring is classified as a five-membered aromatic heterocycle, but its aromaticity is considered to be low. chim.it This reduced aromatic character, combined with a labile O–N bond, contributes to the ring's tendency to undergo rearrangements into more stable heterocyclic systems. chim.it

Computational studies have quantified the stability of different oxadiazole isomers. DFT calculations (B3LYP/6-311+G**) show that the 1,3,4-oxadiazole (B1194373) isomer is the most stable, followed by the 1,2,5- and 1,2,4-isomers. The relative instability of the 1,2,4-oxadiazole ring is a key factor in its chemical reactivity, particularly in thermal and photochemical reactions.

| Isomer | Relative Stability (ΔG, kcal/mol) | Aromaticity (NICS) | Key Feature |

| 1,3,4-Oxadiazole | Most Stable | Aromatic (Negative NICS value) | Highest relative stability among isomers. |

| 1,2,5-Oxadiazole | Intermediate Stability | Aromatic (Negative NICS value) | More stable than the 1,2,4-isomer. |

| 1,2,4-Oxadiazole | Less Stable | Aromatic (Negative NICS value) | Characterized by a weak, cleavable O-N bond. chim.it |

| 1,2,3-Oxadiazole | Least Stable | Aromatic (Highest NICS value) | Generally unstable. |

This table compares the relative stability and aromaticity of oxadiazole isomers based on computational chemistry studies.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling is crucial for mapping the potential energy surfaces of chemical reactions, allowing for the simulation of reaction pathways and the identification of transition states and intermediates. For 1,2,4-oxadiazoles, computational studies have provided detailed mechanisms for their characteristic rearrangement reactions.

Photochemical rearrangements of the 1,2,4-oxadiazole ring have been extensively investigated using theoretical methods. nih.govresearchgate.net These studies reveal that upon photoexcitation, the molecule can follow several competing pathways:

Direct Mechanism: A one-step, barrierless process where the reactant moves from the Franck-Condon region through a conical intersection directly to the photoproduct. nih.govresearchgate.net

Ring Contraction-Ring Expansion (RCRE): This pathway involves the initial formation of a strained, three-membered ring intermediate, which then expands to form a new heterocyclic system. chim.itnih.gov

Internal Cyclization-Isomerization (ICI): This route proceeds through an internal cyclization event, leading to a regioisomeric 1,2,4-oxadiazole. chim.itnih.gov

Theoretical models suggest that conical intersections are critical in directing the outcomes of these photorearrangements. nih.govresearchgate.net

In addition to photochemical reactions, thermal rearrangements are also prominent. The Boulton-Katritzky Rearrangement (BKR) is a well-studied thermal transformation where a nucleophilic atom in a side chain at C3 attacks the electrophilic N2 atom of the ring, leading to the cleavage of the O-N bond and formation of a new, often more stable, heterocycle. chim.it Computational studies help elucidate the mechanistic details of these rearrangements, including the influence of solvents and substituents on the reaction barriers and outcomes. chim.it

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of 1,2,4-Oxadiazole, 3-phenyl-5-ureido- are critical to its properties in the solid state and its interactions with other molecules. The presence of the phenyl and ureido groups provides sites for various noncovalent interactions, such as hydrogen bonding and π-π stacking.

A study on N-pyridyl ureas bearing 1,2,4- and 1,3,4-oxadiazole moieties provides a close model for understanding these interactions. nih.gov X-ray diffraction combined with Hirshfeld surface analysis and DFT calculations revealed the presence of significant π-π interactions. Depending on the substituents on the urea (B33335) group, either (oxadiazole)···(pyridine) or (oxadiazole)···(oxadiazole) stacking was observed. nih.gov These interactions play a key role in the crystal packing of the molecules.

For 1,2,4-Oxadiazole, 3-phenyl-5-ureido-, one can anticipate strong intermolecular hydrogen bonding involving the N-H protons and the carbonyl oxygen of the ureido group. Furthermore, π-π stacking can occur between the phenyl ring and the 1,2,4-oxadiazole ring of adjacent molecules. Computational analysis, such as Quantum Theory of Atoms in Molecules (QTAIM), can confirm and quantify the strength of these noncovalent interactions.

| Interaction Type | Interacting Moieties | Typical Distance (Å) | Significance |

| π-π Stacking | (Oxadiazole)···(Pyridine) | 3.3 - 3.5 | Governs crystal packing and molecular assembly. nih.gov |

| π-π Stacking | (Oxadiazole)···(Oxadiazole) | 3.2 - 3.4 | Important for self-association in the solid state. nih.gov |

| lp-π Interaction | N(oxa)···C(oxa) | ~3.29 | Contributes to the stability of the crystal lattice. nih.gov |

| Hydrogen Bonding | N-H···O=C (Ureido) | (Predicted) | Strong directional interaction influencing conformation and packing. |

This table summarizes key intermolecular interactions observed in related 1,2,4-oxadiazole-urea structures, with geometric data from computational and experimental studies. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling (Non-biological Properties)

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical correlation between the chemical structure of a compound and its physical or non-biological properties. While QSAR (Quantitative Structure-Activity Relationship) studies for the biological activities of 1,2,4-oxadiazoles are common, nih.govnih.govresearchgate.net dedicated QSPR models for their non-biological properties are less frequently reported in the literature.

However, the principles of QSPR can be applied to predict various physicochemical properties of 1,2,4-Oxadiazole, 3-phenyl-5-ureido-. Such properties could include:

Solubility: The 1,2,4-oxadiazole ring is known to have lower water solubility compared to its 1,3,4-isomer due to the reduced hydrogen bond acceptor character of its nitrogen atoms. QSPR models could quantify this based on descriptors related to polarity, surface area, and hydrogen bonding capacity.

Melting Point: Crystal lattice energy, molecular symmetry, and intermolecular forces, which can be described by molecular descriptors, are key determinants of the melting point.

Chromatographic Retention: Lipophilicity (logP) and polarity, which are often calculated as molecular descriptors, are used in QSPR models to predict retention times in techniques like HPLC.

Developing a robust QSPR model involves calculating a wide range of molecular descriptors (e.g., constitutional, topological, geometric, and electronic) and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive equation. Although specific QSPR studies for non-biological properties of this compound class are not detailed in the available literature, the computational tools and methodologies are well-established for such investigations.

Applications of 1,2,4 Oxadiazoles in Diverse Chemical Technologies

Role in Materials Science

The inherent characteristics of the 1,2,4-oxadiazole (B8745197) ring, such as excellent thermal and chemical stability, and high photoluminescence quantum yield, make it a valuable component in the design of advanced materials. nih.gov These derivatives have found utility in creating energetic materials, liquid crystals, luminescent materials, ionic liquids, and for modifying polymers.

Energetic Materials

The 1,2,4-oxadiazole skeleton is a promising building block for the development of new high-energy density materials (HEDMs) that balance detonation performance with safety. mdpi.com By introducing energetic functionalities such as -ONO2 and -NHNO2 groups onto the 1,2,4-oxadiazole backbone, researchers have synthesized a new family of energetic materials. frontiersin.org These compounds often exhibit high enthalpies of formation, good detonation performance, and notable insensitivity, which is attributed to the presence of extensive hydrogen bonding and π-π stacking interactions within the molecules. frontiersin.org

The combination of the 1,2,4-oxadiazole ring with other heterocyclic structures, like 1,2,5-oxadiazole (furoxan), is an effective strategy to reduce sensitivity while maintaining good detonation performance. bit.edu.cn This approach leverages the conjugated effect between the different oxadiazole rings. For instance, linking nitrotetrazole and 1,2,4-oxadiazole rings has been explored for creating melt-castable explosives.

A number of energetic compounds based on the 1,2,4-oxadiazole framework have been synthesized and characterized, demonstrating a range of properties suitable for various applications.

Table 1: Energetic Properties of Selected 1,2,4-Oxadiazole Derivatives

| Compound Reference | Density (g cm⁻³) | Detonation Velocity (vD, m s⁻¹) | Detonation Pressure (P, GPa) | Impact Sensitivity (IS, J) |

|---|---|---|---|---|

| Hydrazinium salt (11) frontiersin.org | 1.821 | 8,822 | 35.1 | 40 |

| BODN frontiersin.org | 1.832 | 8,180 | - | 8.7 |

| Compound 2-3 bit.edu.cn | 1.85 | 9,046 | 37.4 | 14 |

| Guanidinium salt (4) | 1.75 | 8,351 | 29.0 | >40 |

| Hydrazinium salt (6b) rsc.org | - | >8,721 (RDX) | >33.8 (RDX) | - |

| Hydroxylammonium salt (6c) rsc.org | - | >8,721 (RDX) | >33.8 (RDX) | - |

BODN: bis(1,2,4-oxadiazole)bis(methylene) dinitrate. RDX values are provided for comparison.

Liquid Crystals

The introduction of the 1,2,4-oxadiazole moiety into molecular structures has a significant impact on their liquid crystalline (LC) properties due to the ring's bent shape and the presence of polarizable heteroatoms. mdpi.compsu.edu Derivatives of 3,5-disubstituted-1,2,4-oxadiazoles have been reported to exhibit thermotropic liquid crystalline phases, including nematic (N) and smectic (Sm) phases. nih.gov

The geometry of the 1,2,4-oxadiazole ring influences the mesogenic properties, and these compounds are convenient models for studying the relationship between molecular design and liquid crystalline behavior. researchgate.net For example, novel ferroelectric liquid crystalline materials incorporating a 1,2,4-oxadiazole central core have been synthesized. nih.gov Depending on the terminal substituents, these compounds can exhibit smectic A (SmA) and chiral smectic C (SmC*) phases over a broad temperature range. nih.gov

Table 2: Phase Transition Temperatures of Selected 1,2,4-Oxadiazole-Based Liquid Crystals

| Compound Series | n | Phase Transitions (°C) |

|---|---|---|

| 13a (Ph.Ox.C*Cn) nih.gov | 8 | Cr 108.9 SmA 115.5 Iso |

| 10 | Cr 106.3 SmA 114.8 Iso | |

| 12 | Cr 104.5 SmA 113.9 Iso | |

| 13b (C12.Ox.C*Cn) nih.gov | 8 | Cr 85.6 (SmC* 70.1) SmA 112.5 Iso |

| 10 | Cr 82.3 (SmC* 74.3) SmA 111.8 Iso | |

| 12 | Cr 80.1 (SmC* 78.9) SmA 110.2 Iso |

Cr: Crystal, SmA: Smectic A, SmC: Chiral Smectic C, Iso: Isotropic. Values in parentheses indicate a monotropic transition.*

Luminescent Materials

The electron-accepting nature of the oxadiazole ring makes it a suitable component for electron transport layers in organic light-emitting diodes (OLEDs). nih.gov While 1,3,4-oxadiazoles are well-known for their luminescence, 1,2,4-oxadiazole derivatives have also been investigated for their emissive properties, although they sometimes show lower quantum yields. psu.edu

However, by carefully selecting substituents, it is possible to design 1,2,4-oxadiazole-based materials with significant blue emission. psu.edu For instance, certain "hockey-stick" shaped 1,2,4-oxadiazole liquid crystals have demonstrated notable blue fluorescence. psu.edu The luminescent properties can also be engineered to be sensitive to environmental factors, such as pH. psu.edu Polymers incorporating the 1,2,4-oxadiazole moiety have been synthesized and shown to exhibit deep-blue to blue emission with high photoluminescence quantum efficiencies. researchgate.net

Table 3: Photoluminescent Properties of 1,2,4-Oxadiazole-Containing Polymers

| Polymer | Absorption λmax (nm) | Emission λmax (nm) | Optical Band Gap (eV) | Quantum Yield (Φ) |

|---|---|---|---|---|

| PFBOB researchgate.net | 382 (film) | 416 (film) | 3.10 | 1.00 (in chloroform) |

| PFTOT researchgate.net | 425 (film) | 472 (film) | 2.72 | 0.44 (in chloroform) |

Ionic Liquids

The 1,2,4-oxadiazole scaffold has been utilized in the synthesis of ionic liquids (ILs) and ionic liquid crystals (ILCs). lifechemicals.com For example, fluorinated ILCs have been synthesized through the quaternization of pyridyl-1,2,4-oxadiazoles. psu.edu The properties of these ionic liquids, such as their melting points, are strongly influenced by the substitution pattern on the 1,2,4-oxadiazole-pyridinium structure. psu.edu The introduction of a rigid perfluoroalkyl moiety versus a more flexible alkyl chain can dramatically alter the physicochemical properties of the resulting salt. psu.edu

Polymer and Macromolecule Modification

The 1,2,4-oxadiazole nucleus has been incorporated into the main chain of polymers to create materials with specific electronic and optical properties. researchgate.net These polymers often exhibit high thermal stability. For instance, donor-acceptor-donor type polymers containing a 1,2,4-oxadiazole unit have been synthesized for applications in polymer solar cells. researchgate.net The electron-acceptor nature of the 1,2,4-oxadiazole moiety makes it a valuable component in these materials. researchgate.net

Furthermore, π-conjugated polymers featuring a degradable 1,2,4-oxadiazole linker have been synthesized using direct heteroarylation polymerization (DHAP). rsc.org These polymers are photoluminescent and can be degraded under specific chemical conditions, offering potential for applications where controlled degradation is desirable. rsc.org The synthesis of such polymers can be achieved using efficient, polymer-supported reagents under microwave heating. acs.org

Agrochemical Applications

The 1,2,4-oxadiazole ring is a prominent scaffold in the discovery and development of new pesticides. rsc.orgresearchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, nematicidal, herbicidal, and insecticidal properties. mdpi.commdpi.comgoogle.comresearchgate.net Two notable examples of commercialized products containing this heterocycle are the nematicide tioxazafen (B1208442) and the insecticide flufenoxadiazam. rsc.org

The 1,2,4-oxadiazole ring can serve as a bioisostere for ester and amide groups, which is a common strategy in the design of new agrochemicals. researchgate.net A series of novel 1,2,4-oxadiazole derivatives containing amide fragments have been synthesized and shown to possess both antifungal and nematicidal activities. mdpi.comnih.gov

Research has shown that introducing a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring can enhance nematicidal activity. mdpi.com For instance, certain compounds have shown excellent activity against the pine wood nematode (Bursaphelenchus xylophilus), with LC50 values significantly lower than those of commercial nematicides like avermectin (B7782182) and tioxazafen. researchgate.netmdpi.com The mechanism of action for some of these nematicides is believed to involve the acetylcholine (B1216132) receptor. researchgate.netmdpi.com

In terms of fungicidal activity, 1,2,4-oxadiazole derivatives have shown efficacy against a range of plant pathogenic fungi, including Sclerotinia sclerotiorum, Rhizoctonia solani, and Botrytis cinerea. mdpi.commdpi.comnih.gov Some of these compounds act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). mdpi.comnih.gov

Table 4: Agrochemical Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target Organism | Activity Type | Bioactivity Value | Reference |

|---|---|---|---|---|

| A1 | Bursaphelenchus xylophilus | Nematicidal | LC₅₀ = 2.4 µg/mL | researchgate.netmdpi.com |

| F11 | Meloidogyne incognita | Nematicidal | 93.2% mortality at 200 µg/mL | mdpi.comnih.gov |

| F15 | Sclerotinia sclerotiorum | Fungicidal | EC₅₀ = 2.9 µg/mL | mdpi.comnih.govresearchgate.net |

| 4f | Colletotrichum capsica | Fungicidal | EC₅₀ = 8.81 µg/mL | mdpi.com |

| 4q | Rhizoctonia solani | Fungicidal | EC₅₀ = 38.88 µg/mL | mdpi.com |

| 4p | Bursaphelenchus xylophilus | Nematicidal | 60.1% mortality at 200 mg/L | tandfonline.com |

| C3 | Bursaphelenchus xylophilus | Nematicidal | LC₅₀ = 37.2 µg/mL | researchgate.net |

Additionally, certain 1,2,4-oxadiazole derivatives have been patented for their selective herbicidal activity against both monocotyledonous and dicotyledonous weeds, while showing high selectivity for important crops like rice, maize, and soybeans. google.com

Herbicidal Agent Development

The 1,2,4-oxadiazole moiety has been incorporated into various molecular frameworks to develop novel herbicidal agents. Researchers have explored this heterocyclic system as a bioisostere for other functional groups, aiming to enhance efficacy and selectivity. The development of tetrahydrophthalimide derivatives containing oxadiazole moieties has shown promise for the control of broadleaf weeds.

Recent studies have focused on designing 1,2,4-oxadiazole derivatives that act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthetic pathways in plants, and its inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid cell death upon exposure to light. A series of novel tetrahydrophthalimide derivatives featuring an oxadiazole ring were synthesized and evaluated for their herbicidal activity against several weed species.

The results indicated that the introduction of electron-withdrawing groups, such as fluorine or chlorine atoms, on the N-phthalimide benzene (B151609) ring generally led to excellent herbicidal activity. nih.gov For instance, certain compounds demonstrated potent inhibitory activity against weeds like Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea.

Table 1: Post-emergence Herbicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound ID | Target Weed | Application Rate (g a.i./ha) | Inhibition (%) | Reference |

|---|---|---|---|---|

| B11 | Abutilon theophrasti | 18.75 | >90 | nih.gov |

| B11 | Amaranthus retroflexus | 18.75 | >90 | nih.gov |

| B11 | Portulaca oleracea | 18.75 | >90 | nih.gov |

| B20 | Abutilon theophrasti | 37.5 | 100 | nih.gov |

| B20 | Amaranthus retroflexus | 37.5 | 100 | nih.gov |

| B20 | Portulaca oleracea | 37.5 | 100 | nih.gov |

| A20 | Abutilon theophrasti | 37.5 | 100 | nih.gov |

| A20 | Amaranthus retroflexus | 37.5 | 100 | nih.gov |

| A20 | Portulaca oleracea | 37.5 | 100 | nih.gov |

Data derived from studies on tetrahydrophthalimide derivatives containing oxadiazole moieties.

These findings suggest that the 1,2,4-oxadiazole scaffold is a promising component in the design of new and effective herbicides, particularly for targeting broadleaf weeds. nih.gov

Insecticidal Agent Development

The 1,2,4-oxadiazole ring is a key structural feature in the development of modern insecticides. rsc.org Its presence in a molecule can confer favorable physicochemical properties that enhance insecticidal potency. A notable area of research has been the synthesis of 1,2,4-oxadiazole derivatives that act as muscarinic acetylcholine receptor (mAChR) agonists. researchgate.netmdpi.com

A series of 5-substituted 1,2,4-oxadiazoles were prepared and evaluated for their insecticidal activity against several economically important pests. researchgate.netmdpi.com Many of these compounds were found to be active against species such as Nilaparvata lugens (brown planthopper), Nephotettix cincticeps (green rice leafhopper), and Aphis craccivora (cowpea aphid). researchgate.netmdpi.com

Particularly, 3-pyridyl-substituted derivatives of 1,2,4-oxadiazole demonstrated good insecticidal activity against all the tested insects. researchgate.netmdpi.com The research into these compounds aims to develop new insecticides with novel modes of action to combat the growing issue of insecticide resistance.

Another approach involves targeting the kynurenine (B1673888) pathway in insects, which is crucial for their development. Researchers have synthesized water-soluble 1,2,4-oxadiazole derivatives that act as inhibitors of 3-hydroxykynurenine transaminase (HKT), an enzyme in this pathway. nih.gov These compounds have shown larvicidal activity against the mosquito Aedes aegypti, a vector for diseases like dengue and Zika. nih.gov

Table 2: Insecticidal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound Class | Target Insect | Mechanism of Action | Notable Activity | Reference |

|---|---|---|---|---|

| 3-Pyridyl-substituted 1,2,4-oxadiazoles | Nilaparvata lugens, Nephotettix cincticeps, Aphis craccivora | Muscarinic Acetylcholine Receptor Agonist | Good activity against all tested insects | researchgate.netmdpi.com |

| Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates | Aedes aegypti (larvae) | 3-hydroxykynurenine transaminase (HKT) Inhibition | Competitive inhibitors with IC50 values in the micromolar range | nih.gov |

This table summarizes findings from different studies on 1,2,4-oxadiazole derivatives.

Fungicidal Agent Development

Derivatives of 1,2,4-oxadiazole have emerged as a significant class of compounds in the search for new fungicides. rsc.org The structural versatility of the 1,2,4-oxadiazole ring allows for the design of molecules that can effectively inhibit the growth of pathogenic fungi. researchgate.netmdpi.com One of the primary targets for these fungicides is the enzyme succinate dehydrogenase (SDH). rsc.orgresearchgate.netmdpi.com SDH inhibitors disrupt the fungal respiratory chain, leading to a blockage of energy metabolism and eventual cell death. researchgate.net

A series of novel 1,2,4-oxadiazole derivatives containing amide fragments were designed and synthesized to target SDH. rsc.orgmdpi.com Bioassays revealed that some of these compounds exhibit excellent antifungal activity against a range of plant pathogens. For example, compound F15 demonstrated high in vitro activity against Sclerotinia sclerotiorum, with an EC50 value of 2.9 µg/mL, which is comparable to commercial fungicides like thifluzamide (B1681302) and fluopyram. rsc.orgmdpi.com In vivo tests also confirmed the efficacy of F15, showing significant curative and protective effects against S. sclerotiorum on cole leaves. rsc.orgmdpi.com

Further studies involving 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid also showed significant antifungal activities against several plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. researchgate.net

Table 3: Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound ID | Target Fungus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| F15 | Sclerotinia sclerotiorum | EC50 (in vitro) | 2.9 µg/mL | rsc.orgmdpi.com |

| F15 | Sclerotinia sclerotiorum | Curative Effect (in vivo, 100 µg/mL) | 62.3% | rsc.orgmdpi.com |

| F15 | Sclerotinia sclerotiorum | Protective Effect (in vivo, 100 µg/mL) | 71.0% | rsc.orgmdpi.com |

| 4f | Rhizoctonia solani | EC50 | 12.68 µg/mL | researchgate.netresearchgate.net |

| 4f | Exserohilum turcicum | EC50 | 29.14 µg/mL | researchgate.netresearchgate.net |

| 4f | Colletotrichum capsica | EC50 | 8.81 µg/mL | researchgate.netresearchgate.net |

| 4q | Rhizoctonia solani | EC50 | 38.88 µg/mL | researchgate.netresearchgate.net |

Data compiled from studies on amide- and acid-containing 1,2,4-oxadiazole derivatives.

The promising results from these studies highlight the potential of the 1,2,4-oxadiazole scaffold in developing new generations of fungicides to protect crops from devastating diseases. rsc.orgresearchgate.netmdpi.com

Nematicidal Agent Development

Plant-parasitic nematodes are a major threat to global agriculture, causing significant crop losses. ossila.comnih.govrsc.org The development of effective and safe nematicides is crucial for sustainable agriculture. The 1,2,4-oxadiazole heterocycle has been identified as a key pharmacophore in the design of novel nematicidal agents. rsc.orgossila.comnih.govrsc.org A prominent example is Tioxazafen, a broad-spectrum nematicide developed by Monsanto, which features a 1,2,4-oxadiazole core. rsc.orgossila.comnih.gov

Building on the success of Tioxazafen, researchers have synthesized numerous new 1,2,4-oxadiazole derivatives to discover compounds with enhanced nematicidal activity. nih.gov One strategy involved introducing haloalkyl groups at the 5-position of the 1,2,4-oxadiazole ring. nih.gov This led to the discovery of compounds with remarkable activity against nematodes such as Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci. nih.gov Notably, compound A1 showed an LC50 value of 2.4 µg/mL against B. xylophilus, significantly outperforming commercial nematicides like avermectin and fosthiazate. nih.gov

Another line of research has focused on incorporating amide fragments into 1,2,4-oxadiazole derivatives. rsc.org This approach yielded compounds with potent activity against the root-knot nematode Meloidogyne incognita. rsc.org For instance, compound F11 exhibited a corrected mortality rate of 93.2% at a concentration of 200 µg/mL, which was substantially higher than that of Tioxazafen. rsc.org

Table 4: Nematicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound ID | Target Nematode | Activity Metric | Value | Reference |

|---|---|---|---|---|

| A1 | Bursaphelenchus xylophilus | LC50 | 2.4 µg/mL | nih.gov |

| B1 | Bursaphelenchus xylophilus | LC50 | 2.6 µg/mL | nih.gov |

| A4 | Bursaphelenchus xylophilus | LC50 | 4.2 µg/mL | nih.gov |

| F11 | Meloidogyne incognita | Corrected Mortality (200 µg/mL) | 93.2% | rsc.org |

| 4i | Bursaphelenchus xylophilus | Corrected Mortality (200 mg/L) | 57.1% | ossila.com |

| 4p | Bursaphelenchus xylophilus | Corrected Mortality (200 mg/L) | 60.1% | ossila.com |

| C3 | Bursaphelenchus xylophilus | LC50 | 37.2 µg/mL | rsc.org |

| C3 | Aphelenchoides besseyi | LC50 | 36.6 µg/mL | rsc.org |

| C3 | Ditylenchus destructor | LC50 | 43.4 µg/mL | rsc.org |

Data from various studies on novel 1,2,4-oxadiazole derivatives.

These studies underscore the importance of the 1,2,4-oxadiazole scaffold as a template for the discovery of next-generation nematicides. rsc.orgossila.comnih.govrsc.org

As Building Blocks in Complex Organic Synthesis

The 1,2,4-oxadiazole ring is not only a key component of bioactive molecules but also serves as a versatile building block in complex organic synthesis. Its chemical stability and the reactivity of its substituents allow for its incorporation into larger, more intricate molecular architectures. The synthesis of the 1,2,4-oxadiazole core itself is well-established, with common methods including the cyclization of amidoxime (B1450833) derivatives and the 1,3-dipolar cycloaddition of nitriles with nitrile oxides.

One of the key features of the 1,2,4-oxadiazole ring is its role as a bioisostere for amide and ester functionalities. This property is particularly valuable in medicinal chemistry, where replacing metabolically labile ester or amide groups with the more stable 1,2,4-oxadiazole ring can improve the pharmacokinetic profile of a drug candidate.

Furthermore, the 1,2,4-oxadiazole ring can undergo various chemical transformations. The substituents at the 3- and 5-positions can be readily modified, allowing for the construction of diverse compound libraries. The ring system itself can participate in rearrangement reactions under thermal or photochemical conditions, providing pathways to other heterocyclic systems. The multifunctionality of the 1,2,4-oxadiazole heterocycle, with its nucleophilic nitrogen atom and electrophilic carbon atoms, allows it to be used in a variety of synthetic strategies.

The use of 1,2,4-oxadiazoles as building blocks extends to materials science, where they have been employed as subunits in the creation of liquid crystals and luminescent materials. The rigid, planar structure of the 1,2,4-oxadiazole ring makes it an attractive component for designing materials with specific optical and electronic properties.

Future Directions and Emerging Research Avenues for 1,2,4 Oxadiazole, 3 Phenyl 5 Ureido

Exploration of Novel Synthetic Methodologies for Selective Functionalization

The advancement of applications for 1,2,4-Oxadiazole (B8745197), 3-phenyl-5-ureido- is intrinsically linked to the development of sophisticated and efficient synthetic routes that allow for precise functionalization. While the core synthesis of the 1,2,4-oxadiazole ring is well-established, typically through the cyclization of O-acylamidoximes, future research is geared towards methodologies that offer greater control over substituent installation and modification.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate the synthesis of 1,2,4-oxadiazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. For the synthesis of derivatives of 1,2,4-Oxadiazole, 3-phenyl-5-ureido-, MAOS could be employed to efficiently condense benzamidoxime (B57231) with a suitable acylating agent, followed by cyclization. A novel approach utilizes silica (B1680970) gel as a solid support under microwave irradiation to construct the 1,2,4-oxadiazole ring, which could be adapted for this specific compound. nih.gov